NSC357287

説明

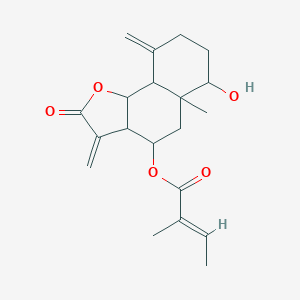

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate is a complex organic compound with the molecular formula C20H26O5 and a molecular weight of 346.4 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methylidene, and oxo groups. It is used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. It is typically produced in research laboratories for specific scientific studies rather than on an industrial scale. The production process would involve standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure compound.

化学反応の分析

Types of Reactions

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The methylidene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.

作用機序

The mechanism of action of (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

類似化合物との比較

Similar Compounds

- (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate : The compound itself.

- Other Benzofuran Derivatives : Compounds with similar benzofuran structures but different substituents.

Uniqueness

The uniqueness of (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate lies in its specific combination of functional groups and its potential biological activities. Compared to other benzofuran derivatives, it may exhibit distinct chemical reactivity and biological effects due to its unique structure.

生物活性

8beta-Tigloyloxyreynosin is a complex organic compound derived from the plant genus Reynosia. It has garnered attention in pharmacological research due to its significant biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activities of 8beta-Tigloyloxyreynosin, supported by research findings and case studies.

Chemical Structure and Properties

8beta-Tigloyloxyreynosin features a unique tigloyloxy functional group, contributing to its distinctive chemical properties. The molecular formula is , with a molecular weight of 346.4 g/mol. The compound's structure includes multiple rings and functional groups typical of sesquiterpenes, which are known for their diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Preliminary studies indicate that 8beta-Tigloyloxyreynosin exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as a natural antimicrobial agent.

2. Anti-inflammatory Effects

Research has highlighted the compound's ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases.

3. Anticancer Potential

Emerging evidence suggests that 8beta-Tigloyloxyreynosin may have anticancer properties. Studies are underway to explore its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

The precise mechanism of action for 8beta-Tigloyloxyreynosin remains to be fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential pathways include:

- Modulation of oxidative stress: The compound may influence oxidative stress levels, which are critical in various disease processes.

- Inhibition of specific enzymes: It could inhibit enzymes involved in inflammation and cancer progression.

- Interaction with cellular signaling pathways: These interactions may alter cellular responses to stressors or growth signals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8beta-Tigloyloxyreynosin, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Reynosisin | Lacks tigloyloxy group | Primarily studied for anti-inflammatory effects |

| Tigloyloxysolanol | Contains tigloyloxyl group | Noted for antifungal activity |

| Beta-reynosin | Similar core structure | Exhibits different antimicrobial spectrum |

The specific tigloyloxyl modification in 8beta-Tigloyloxyreynosin enhances its biological activities compared to these similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of 8beta-Tigloyloxyreynosin:

- Antimicrobial Study : A study demonstrated that 8beta-Tigloyloxyreynosin inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative antimicrobial agent in clinical settings.

- Anti-inflammatory Research : In vitro assays revealed that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures, indicating its potential role in managing inflammatory conditions.

- Cancer Cell Line Investigation : Preliminary results from studies on human cancer cell lines suggest that 8beta-Tigloyloxyreynosin induces apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.

特性

IUPAC Name |

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDKULNHLFGRDK-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420460 | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80368-31-6 | |

| Record name | NSC357287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。